![molecular formula C21H24O7 B1192048 9'-Methoxypinoresinol](/img/no-structure.png)
9'-Methoxypinoresinol
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Overview
Description
9'-Methoxypinoresinol is a natural anticancer agent, exhibiting potent cytotoxicity against PANC-1 human pancreatic cancer cell line under the normoglycemic condition.
Scientific Research Applications
Pharmacological Potential and Industrial Applications
While direct research on 9'-Methoxypinoresinol is limited, insights can be drawn from related phytochemicals demonstrating significant therapeutic and industrial applications. For instance, Syringic acid, a phenolic compound, shows a broad spectrum of therapeutic applications in the prevention of diseases like diabetes, cardiovascular diseases, and cancer. It's also known for its antioxidant, antimicrobial, anti-inflammatory, and hepatoprotective activities. Besides biomedical applications, Syringic acid has industrial applications in bioremediation and catalysis (Srinivasulu et al., 2018). Similarly, Zanthoxylum armatum, another plant-derived compound, has been reported for its antimicrobial, antiviral, antioxidant, and anti-inflammatory properties. It is considered a prioritized medicinal plant for economic development, especially in rural areas (Phuyal et al., 2019).
Chemopreventive Effects and Molecular Mechanisms
Hydroxylated polymethoxyflavones (PMFs), structurally similar to methoxylated compounds like this compound, have been documented for their chemopreventive effects, including anti-cancer, anti-inflammation, anti-atherosclerosis, and neuroprotection. Their actions involve regulating cell death, proliferation, differentiation, and metabolism through modulation of signaling cascades, gene transcription, protein function, and enzyme activity. The efficacy of hydroxylated PMFs in chemoprevention, their oral bioavailability, and the underlying molecular mechanisms offer a promising avenue for improving human health (Lai et al., 2015).
properties
Molecular Formula |
C21H24O7 |
---|---|
Molecular Weight |
388.42 |
IUPAC Name |
4,4'-((1S,3R,3aS,4S,6aR)-3-Methoxytetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2-methoxyphenol) |
InChI |
InChI=1S/C21H24O7/c1-24-16-8-11(4-6-14(16)22)19-13-10-27-20(18(13)21(26-3)28-19)12-5-7-15(23)17(9-12)25-2/h4-9,13,18-23H,10H2,1-3H3/t13-,18-,19+,20+,21+/m0/s1 |
InChI Key |
ZYFBUTWSKJYSCG-FWMQAEDESA-N |
SMILES |
CO[C@H]1[C@@]2([H])[C@@](CO[C@@H]2C3=CC=C(O)C(OC)=C3)([H])[C@@H](C4=CC=C(O)C(OC)=C4)O1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
9'-Methoxypinoresinol; 9' Methoxypinoresinol; 9'Methoxypinoresinol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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